molecular formula C10H15N5O3 B10976938 (1-methyl-4-nitro-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone

(1-methyl-4-nitro-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B10976938
M. Wt: 253.26 g/mol
InChI Key: MBGDZIQCIVPKSY-UHFFFAOYSA-N
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Description

(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERAZINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERAZINO)METHANONE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored for temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and strong bases or acids for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of piperazine-substituted pyrazoles .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERAZINO)METHANONE is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or bacterial infections .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in materials science are still being explored .

Mechanism of Action

The mechanism of action of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The nitro group and piperazine moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERAZINO)METHANONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a nitro group and a piperazine moiety makes it particularly versatile in various applications .

Properties

Molecular Formula

C10H15N5O3

Molecular Weight

253.26 g/mol

IUPAC Name

(1-methyl-4-nitropyrazol-3-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C10H15N5O3/c1-12-3-5-14(6-4-12)10(16)9-8(15(17)18)7-13(2)11-9/h7H,3-6H2,1-2H3

InChI Key

MBGDZIQCIVPKSY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

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